molecular formula C13H19NO B1185766 N-(2-propoxybenzyl)cyclopropanamine

N-(2-propoxybenzyl)cyclopropanamine

Cat. No.: B1185766
M. Wt: 205.301
InChI Key: YSGZMSAMUAWFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Propoxybenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with a propoxy moiety at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and tunable substituent effects.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.301

IUPAC Name

N-[(2-propoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H19NO/c1-2-9-15-13-6-4-3-5-11(13)10-14-12-7-8-12/h3-6,12,14H,2,7-10H2,1H3

InChI Key

YSGZMSAMUAWFIF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1CNC2CC2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(2-propoxybenzyl)cyclopropanamine with structurally related compounds, focusing on substituent effects, synthesis methods, physicochemical properties, and applications.

Structural and Substituent Variations
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-propoxy C₁₃H₁₉NO 205.30 Propoxy enhances lipophilicity
N-(4-Methylbenzyl)cyclopropanamine 4-methyl C₁₁H₁₅N 161.25 Methyl group increases hydrophobicity
N-(2-Chlorobenzyl)cyclopropanamine 2-chloro C₁₀H₁₂ClN 181.66 Chlorine improves electrophilicity
N-(4-Methoxybenzyl)cyclopropanamine 4-methoxy C₁₁H₁₅NO 177.25 Methoxy modulates electronic density
N-(3-Chlorobenzyl)cyclopropanamine 3-chloro C₁₀H₁₂ClN 181.66 Positional isomerism alters reactivity
N-(2-Nitrobenzyl)cyclopropanamine 2-nitro C₁₀H₁₂N₂O₂ 192.22 Nitro group increases oxidative instability

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and propoxy groups (electron-donating) enhance stability and lipophilicity, while nitro and chloro groups (electron-withdrawing) increase reactivity and polarity .
  • Positional Effects : 2-Substituted derivatives (e.g., 2-chloro, 2-nitro) exhibit distinct steric interactions compared to 3- or 4-substituted analogs, impacting binding affinity in biological systems .

Key Observations :

  • Catalytic Hydrogenation : Preferred for chloro- and isopropyl-substituted derivatives, offering high yields (>80%) with Pt catalysts .
  • Enzymatic Methods : Emerging for methyl-substituted analogs, enabling greener synthesis with ~90% yield .
  • Nitro Derivatives : Require cautious handling due to instability under heat or light .

Key Observations :

  • Lipophilicity : Propoxy and methoxy derivatives are more lipophilic, favoring blood-brain barrier penetration .

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